- The synthesis of 3,3'-dimethoxy-4,4'-diamine azobenzeneGuangzhou Huagong, 2010, 38(3), 51-52,
Cas no 93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide)

93-27-6 structure
Produktname:N-(2-Methoxy-4-nitrophenyl)acetamide
N-(2-Methoxy-4-nitrophenyl)acetamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-(2-Methoxy-4-nitrophenyl)acetamide
- Acetamide, N-(2-methoxy-4-nitrophenyl)-
- 2-Acetylamino-5-nitroanisole
- 2-methoxy-4-nitroacetanilide
- 5-Nitro-2-acetamino-anisol
- 5-Nitro-2-acetamino-phenol-methylaether
- 5-nitro-2-acetylaminoanisole
- Acetamide,N-(2-methoxy-4-nitrophenyl)
- acetic acid-(2-methoxy-4-nitro-anilide)
- EINECS 202-234-0
- Essigsaeure-(2-methoxy-4-nitro-anilid)
- N-(2-Methoxy-4-Nitrophenyl)-Acetamide
- N-(2-Methoxy-4-nitrophenyl)acetamide (ACI)
- o-Acetanisidide, 4′-nitro- (7CI, 8CI)
- 2-Acetamido-1-methoxy-5-nitrobenzene
- 2-Acetylamino-1-methoxy-5-nitrobenzene
- 4′-Nitro-o-acetanisidide
- 5-Nitro-2-(acetylamino)anisole
- NS00039540
- N-(2-Methoxy-4-nitro-phenyl)acetamide
- N-(2-methoxy-4-nitrophenyl )acetamide
- CCRIS 1979
- MFCD00024461
- N-(2-methoxy-4-nitrophenyl)-acetamid
- SCHEMBL10657826
- 39XSR5VP2J
- AKOS002807994
- DB-057390
- UNII-39XSR5VP2J
- Oprea1_295866
- STL199107
- 4'-NITRO-O-ACETANISIDIDE
- n-(2-methoxy-4-nitro-phenyl)-acetamide
- Q27894069
- BBL104294
- N-(2-METHOXY-4-NITROPHENYL) ACETAMIDE
- LS-07424
- ALBB-023551
- 2'-Methoxy-4'-nitroacetanilide
- CS-0187539
- 93-27-6
- O-ACETANISIDIDE, 4'-NITRO-
- E10139
- DTXSID5059084
- ACETOACET-2-METHOXY-4-NITROANILIDE
- DQWRNQKJPNUTPJ-UHFFFAOYSA-N
-
- MDL: MFCD00024461
- Inchi: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
- InChI-Schlüssel: DQWRNQKJPNUTPJ-UHFFFAOYSA-N
- Lächelt: O=C(C)NC1C(OC)=CC([N+](=O)[O-])=CC=1
Berechnete Eigenschaften
- Genaue Masse: 210.06400
- Monoisotopenmasse: 210.064
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 4
- Komplexität: 251
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 84.2A^2
Experimentelle Eigenschaften
- Dichte: 1.327
- Siedepunkt: 409.5 °C at 760 mmHg
- Flammpunkt: 201.4 °C
- Brechungsindex: 1.594
- PSA: 84.15000
- LogP: 2.15800
N-(2-Methoxy-4-nitrophenyl)acetamide Sicherheitsinformationen
N-(2-Methoxy-4-nitrophenyl)acetamide Zolldaten
- HS-CODE:2924299090
- Zolldaten:
China Zollkodex:
2924299090Übersicht:
Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung zu, Verpackung
Zusammenfassung:
299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%
N-(2-Methoxy-4-nitrophenyl)acetamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB414192-1 g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 1g |
€228.00 | 2022-08-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RZ111-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95+% | 1g |
1003.0CNY | 2021-07-15 | |
Alichem | A019112170-10g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 10g |
$596.97 | 2023-08-31 | |
Alichem | A019112170-5g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 5g |
$501.83 | 2023-08-31 | |
Aaron | AR0065AG-250mg |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 250mg |
$35.00 | 2025-02-11 | |
Aaron | AR0065AG-5g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 5g |
$302.00 | 2025-02-11 | |
A2B Chem LLC | AC85692-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 1g |
$228.00 | 2024-07-18 | |
Aaron | AR0065AG-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 1g |
$95.00 | 2025-02-11 | |
1PlusChem | 1P006524-10g |
N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE |
93-27-6 | 95% | 10g |
$496.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258209-10g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 10g |
¥4104.00 | 2024-04-25 |
N-(2-Methoxy-4-nitrophenyl)acetamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; rt → 90 °C; 90 °C; 2 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referenz
- Preparation of pyridine derivatives having TTK protein kinase inhibition activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ; 1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydrideTetrahedron, 2013, 69(45), 9422-9427,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Dichloromethane , Water ; 40 min, 40 - 42 °C; 30 min, 40 - 42 °C
1.2 Reagents: Water ; 5 min
1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized
1.2 Reagents: Water ; 5 min
1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized
Referenz
- Method for preparing Scarlet Base RC as byproduct in production of Fast Red Base B, China, , ,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Nitration of aromatic compounds with nitric acid in inert solventsKagaku to Kogyo (Osaka, 1985, 59(2), 49-53,
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Interaction of 4-(9-acridinylamino)aniline and derivatives with DNA. Influence of a lysylglycyl side chain on the binding parametersHoppe-Seyler's Zeitschrift fuer Physiologische Chemie, 1982, 363(8), 835-41,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Acetic acid , Water ; 60 s, 5.5 bar, 80 °C
Referenz
- Efficient separation process in preparation of fast red B, and its application in printing and dyeing industry, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetic acid
Referenz
- Anticancer anilinoacridines. A process synthesis of the disubstituted amsacrine analog CI-921Journal of Heterocyclic Chemistry, 1989, 26(5), 1469-76,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Pyridine ; 2 h, 120 °C
Referenz
- Ratiometric fluorescent sensor based on inhibition of resonance for detection of cadmium in aqueous solution and living cellsInorganic Chemistry, 2011, 50(8), 3680-3690,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ; overnight, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Discovery of wtRET and V804MRET Inhibitors: From Hit to LeadChemMedChem, 2017, 12(16), 1390-1398,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 -
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Liquid phase acylation of amines with acetic acid over HY zeoliteGreen Chemistry, 2000, 2(3), 104-105,
Herstellungsverfahren 16
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Ozone-mediated reaction of anilides and phenyl esters with nitrogen dioxide: enhanced ortho-reactivity and mechanistic implicationsJournal of the Chemical Society, 1995, (4), 339-43,
N-(2-Methoxy-4-nitrophenyl)acetamide Raw materials
N-(2-Methoxy-4-nitrophenyl)acetamide Preparation Products
N-(2-Methoxy-4-nitrophenyl)acetamide Verwandte Literatur
-
1. Di-, tri- and tetra-nuclear gold(I) complexes with Tris(diphenylphosphino)-methane or -methanide as ligand. Crystal structures of two modifications of [(O)Ph2PC(PPh2AuPPh2)2CPPh2(O)]·4CH2Cl2Eduardo J. Fernández,M. Concepción Gimeno,Peter G. Jones,Antonio Laguna,Mariano Laguna,José M. López-de-Luzuriaga J. Chem. Soc. Dalton Trans. 1993 3401
-
Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661
-
Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661
-
Eleftherios Ferentinos,Dimitrios Maganas,Catherine P. Raptopoulou,Aris Terzis,Vassilis Psycharis,Neil Robertson,Panayotis Kyritsis Dalton Trans. 2011 40 169
-
5. Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate (tp) and 4,4′-bipyridine (4,4′-bipy) ligands: [M(tp)(4,4′-bipy)] (M?=?CoII, CdII or ZnII)Jun Tao,Ming-Liang Tong,Xiao-Ming Chen J. Chem. Soc. Dalton Trans. 2000 3669
93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide) Verwandte Produkte
- 116496-76-5(4-Acetamido-3-ethoxynitrobenzene)
- 1806051-86-4(3-Bromo-5-cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 1155855-91-6(4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid)
- 2229334-94-3(O-{1-(3-chloro-2-fluorophenyl)cyclopropylmethyl}hydroxylamine)
- 2227776-25-0((3S)-3-(3-bromo-2-fluorophenyl)-3-hydroxypropanoic acid)
- 2613300-25-5(rac-(1R,2R)-2-(1H-indazol-7-yl)cyclopropane-1-carboxylic acid hydrochloride)
- 2229069-45-6(3-(3-methoxy-2-nitrophenyl)-2-methylpropanoic acid)
- 953145-68-1(4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1-phenylethyl)butanamide)
- 1341591-31-8(1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)-3-methylbutan-1-one)
- 2034365-10-9(3-chloro-N-cyclopentyl-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93-27-6)N-(2-Methoxy-4-nitrophenyl)acetamide

Reinheit:99%/99%
Menge:5.0g/10.0g
Preis ($):237.0/405.0